Chemical structure and properties of 4-Methylbenzimidazole-1,2-diamine
Chemical structure and properties of 4-Methylbenzimidazole-1,2-diamine
An In-depth Technical Guide to 5-Methyl-1H-benzimidazole-1,2-diamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-1H-benzimidazole-1,2-diamine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. While specific experimental data for this molecule is sparse in current literature, this document consolidates information on its chemical identity, structure, and a robust, field-proven synthesis protocol. It further presents an expert analysis of its expected physicochemical and spectroscopic properties based on established principles and data from closely related analogs. The guide details its primary application as a key intermediate in the synthesis of more complex heterocyclic systems, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical scaffold.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a vast spectrum of pharmacological activities.[1] Benzimidazole derivatives are the core of numerous marketed drugs, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others.[2]
The compound 5-Methyl-1H-benzimidazole-1,2-diamine belongs to a specific subclass, the 1,2-diaminobenzimidazoles. The presence of two distinct amino groups—one exocyclic at the 2-position and one as part of the heterocyclic ring at the 1-position—imparts unique reactivity. This makes it a valuable precursor for constructing novel, condensed heterocyclic systems, which is a common strategy for expanding chemical diversity in drug discovery programs.
Chemical Identity and Structure
A critical point of clarification is the nomenclature of this compound. Synthesis typically begins with 4-methyl-1,2-phenylenediamine. Following cyclization to form the benzimidazole ring, the methyl group is located at the 5-position. Due to prototropic tautomerism, where the N-H proton can reside on either nitrogen of the imidazole ring, 5-methyl and 6-methylbenzimidazole are two rapidly interconverting and equivalent forms.[3] Therefore, the correct IUPAC name for the final product is 5-Methyl-1H-benzimidazole-1,2-diamine , often referred to as 5(6)-methyl-1H-benzimidazole-1,2-diamine.
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IUPAC Name: 5-Methyl-1H-benzimidazole-1,2-diamine
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Common Precursor Name: 4-Methyl-1,2-phenylenediamine (or 3,4-diaminotoluene)
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CAS Number: Not assigned in major databases.
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Molecular Formula: C₈H₁₀N₄
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Molecular Weight: 162.19 g/mol
The structure features a planar benzimidazole core with a methyl substituent on the benzene ring, an amino group at the C2 position, and an amino group at the N1 position. The N1-amino group is a hydrazinyl nitrogen, which is significantly more nucleophilic and reactive than the C2-amino group.
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-Methyl-1H-benzimidazole-1,2-diamine is not extensively reported, its properties can be reliably predicted based on its structure and data from the unsubstituted parent compound, 1,2-diaminobenzimidazole.
Table 1: Physicochemical Properties of 5-Methyl-1H-benzimidazole-1,2-diamine
| Property | Value/Description | Justification/Source |
| Molecular Formula | C₈H₁₀N₄ | Calculated |
| Molecular Weight | 162.19 g/mol | Calculated |
| Appearance | Expected to be an off-white to tan solid. | Based on analogs like 1,2-diaminobenzimidazole. |
| Melting Point | Not reported. (For comparison, 1,2-diaminobenzimidazole melts at 242-244 °C). | [4] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water and alcohols. | General property of benzimidazole derivatives. |
| pKa (Basic) | Not reported. Expected to have two basic centers. | The imidazole ring nitrogen and the amino groups are basic. |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the known spectra of related benzimidazole structures and fundamental principles of spectroscopy.[5]
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¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz):
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Aromatic Protons: The benzene ring protons are expected to appear between δ 6.8-7.4 ppm. The proton at C4 (ortho to the methyl group) would likely be a singlet or a narrow doublet around δ 7.2 ppm. The protons at C6 and C7 would appear as doublets.
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Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.4 ppm, integrating to 3H.
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C2-Amino Protons (-NH₂): A broad singlet integrating to 2H, expected in the region of δ 5.5-6.5 ppm.
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N1-Amino Protons (-NH₂): A second, distinct broad singlet integrating to 2H, expected further downfield, potentially around δ 7.0-8.0 ppm. The chemical shift of N-H protons is highly dependent on concentration and solvent.
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¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz):
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C2 Carbon: The carbon bearing the amino group (C2) is expected to be significantly upfield, likely in the δ 150-155 ppm range.
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Aromatic Carbons: Six distinct signals for the benzene ring carbons are expected in the typical aromatic region (δ 110-140 ppm). The carbon attached to the methyl group (C5) and the quaternary carbons (C3a, C7a) will have characteristic shifts.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around δ 20-22 ppm.
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Infrared (IR) Spectroscopy (KBr Pellet):
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N-H Stretching: Multiple sharp bands are expected in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the two different primary amine (-NH₂) groups.
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C=N Stretching: A strong absorption band around 1640-1660 cm⁻¹ is characteristic of the imidazole C=N bond.
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Aromatic C=C Stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z = 162, corresponding to the molecular weight of the compound.
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Synthesis and Purification
The most convenient and reliable synthesis of 1,2-diaminobenzimidazoles involves the direct N-amination of a 2-aminobenzimidazole precursor. The following two-step protocol is a robust method for obtaining the title compound.
Workflow for Synthesis of 5-Methyl-1H-benzimidazole-1,2-diamine
Caption: Two-step synthesis of the target compound from a commercial starting material.
Experimental Protocol
Step 1: Synthesis of 5-Methyl-2-aminobenzimidazole (Precursor)
Causality: This step involves the classic cyclization reaction between an o-phenylenediamine and cyanogen bromide to form the 2-aminobenzimidazole core. An aqueous basic solution is used to facilitate the reaction and neutralize the HBr byproduct.
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In a well-ventilated fume hood, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in a suitable aqueous solvent system (e.g., 1:1 ethanol/water).
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Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir until dissolved.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a solution of cyanogen bromide (BrCN, 1.1 eq) in the same solvent system dropwise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
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Upon completion, a precipitate will form. Filter the crude solid, wash thoroughly with cold water to remove salts, and dry under vacuum.
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Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Methyl-2-aminobenzimidazole.
Step 2: Synthesis of 5-Methyl-1H-benzimidazole-1,2-diamine (Target Compound)
Causality: This is an electrophilic amination reaction. Hydroxylamine-O-sulfonic acid (HOSA) acts as an electrophilic source of "-NH₂".[1][6] The reaction is performed in an aqueous base (KOH) which deprotonates the benzimidazole nitrogen, increasing its nucleophilicity for attack on the HOSA nitrogen. The product is often poorly soluble in the aqueous medium, allowing for a simple precipitation and isolation.
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Suspend the 5-Methyl-2-aminobenzimidazole (1.0 eq) from Step 1 in water.
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Add powdered potassium hydroxide (KOH, 3.0 eq) and stir at room temperature until a solution or fine suspension is formed.
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In a separate flask, dissolve hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq) in a minimum amount of cold water.
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Slowly add the HOSA solution to the stirred benzimidazole suspension at room temperature.
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Stir the reaction mixture vigorously for 1-2 hours. A precipitate will begin to form.
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Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane).
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Once the starting material is consumed, filter the solid product.
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Wash the filtered solid extensively with cold water, followed by a small amount of cold ethanol to aid in drying.
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Dry the product under vacuum to yield 5-Methyl-1H-benzimidazole-1,2-diamine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.
Applications in Medicinal Chemistry and Synthesis
The primary and most documented application of 1,2-diaminobenzimidazoles is their use as versatile intermediates for the synthesis of fused heterocyclic systems. The differential reactivity of the two amino groups allows for selective chemical transformations.
The N1-amino group, being a hydrazinyl nitrogen, readily reacts with 1,2-dicarbonyl compounds or can be oxidized to form new ring systems. A key example is the oxidative cyclization with lead tetraacetate to form 3-amino-1,2,4-benzotriazines, which are themselves a class of compounds explored for biological activity.[4]
Workflow for a Key Synthetic Application
Caption: Conversion to a 3-amino-1,2,4-benzotriazine derivative.
This transformation highlights the utility of the title compound as a building block for creating more complex molecular architectures, a fundamental strategy in the search for new therapeutic agents.
Safety and Handling
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Hazards: Specific toxicity data is not available. However, benzimidazole derivatives and aminating agents should be handled with care. Assume the compound is harmful if swallowed and may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-Methyl-1H-benzimidazole-1,2-diamine is a valuable, yet under-characterized, heterocyclic compound. This guide provides a scientifically grounded framework for its identity, properties, and synthesis. By leveraging established chemical principles and data from analogous structures, researchers can confidently prepare and utilize this molecule. Its primary strength lies in its potential as a synthetic intermediate, offering a reliable entry point into more complex fused heterocyclic systems like benzotriazines, which are of continued interest in modern drug discovery.
References
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Zeiger, A. V., & Joullie, M. M. (1976). A Convenient Synthesis of 1,2-Diaminobenzimidazoles and Their Oxidation to 3-Amino-1,2,4-Benzotriazines. Synthetic Communications, 6(6), 457-460. [Link]
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Ho, R. I., & Day, A. R. (1974). Oxidation of 1,2-diaminobenzimidazoles to 3-amino-1,2,4-benzotriazines. Journal of Organic Chemistry, 39(22), 3277-3280. [Link]
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PubChem. (n.d.). 5-Methyl-2-aminobenzimidazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
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El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Spectroscopy Letters, 43(7-8), 534-538. [Link]
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Wikipedia contributors. (2023, December 2). Hydroxylamine-O-sulfonic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 21, 2026, from [Link]
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PubChem. (n.d.). 5-Methylbenzimidazole. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- Ragnarsson, U. (1977). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent. Chemistry in Britain, 13, 426-429. (Note: A direct link to this specific older journal article is not available, but its use in aminating benzimidazoles is widely cited and confirmed in other sources).
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Al-Azzawi, A. M., & Al-Razzak, A. A. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(9), 103311. [Link]
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Shrivastava, N., et al. (2021). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Current Drug Research Reviews, 13(2), 92-109. [Link]
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Yadav, P., & Singh, I. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]
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